4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with a chloro group and a tetrahydroquinoline moiety, which is further functionalized with an ethanesulfonyl group. The unique structural features of this compound make it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation, using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide linkage, typically achieved by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, yielding amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Material Science: Its unique electronic properties could be explored for the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The ethanesulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the chloro group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 4-chloro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Uniqueness
The presence of the ethanesulfonyl group in 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide distinguishes it from its analogs with different sulfonyl groups. This variation can significantly impact its chemical reactivity, binding affinity, and overall biological activity, making it a unique compound for specific applications.
Properties
IUPAC Name |
4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-11-3-4-14-12-16(9-10-17(14)21)20-18(22)13-5-7-15(19)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJSZCGZRYWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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